2-[3-(2-Hydroxyethoxy)-2,2-bis(2-hydroxyethoxymethyl)propoxy]ethanol
Description
Chemical Identity and Structural Characterization
Nomenclature and Identification
International Union of Pure and Applied Chemistry Naming Conventions and Alternate Nomenclature
The International Union of Pure and Applied Chemistry systematic name for this compound is 2-[3-(2-hydroxyethoxy)-2,2-bis(2-hydroxyethoxymethyl)propoxy]ethanol, which precisely describes the molecular architecture through its systematic nomenclature. This naming convention follows the standard International Union of Pure and Applied Chemistry principles by identifying the longest carbon chain and systematically numbering the substituents. The name reflects the presence of four ethylene glycol units (2-hydroxyethoxy groups) attached to a central carbon framework derived from neopentane structure.
The compound is also widely recognized by its common name pentaerythritol ethoxylate, specifically designated as pentaerythritol ethoxylate (3/4 ethylene oxide/hydroxyl), which indicates the molar ratio of ethylene oxide units to hydroxyl groups in the molecule. This nomenclature is particularly useful in industrial and commercial contexts where the compound is often referenced by its functional description rather than its complete systematic name. Alternative designations include ethoxylated pentaerythritol and tetrakis(2-hydroxyethoxymethyl)methane, each emphasizing different aspects of the molecular structure.
The Chemical Abstracts Service has assigned multiple registry numbers to this compound, reflecting different registration instances and potential stereochemical considerations. The compound appears in chemical databases under various synonyms including pentaerythritol ethoxylate (3/4 ethylene oxide/hydroxyl), this compound, and tetrakis(2-hydroxyethoxymethyl)methane. These alternate nomenclatures facilitate cross-referencing across different chemical databases and literature sources.
Chemical Identifiers (Chemical Abstracts Service Registry, International Chemical Identifier, Simplified Molecular Input Line Entry System)
The compound possesses multiple Chemical Abstracts Service registry numbers, with the primary designation being 42503-45-7. Additional Chemical Abstracts Service numbers include 30599-15-6 and 140454-79-1, which may reflect different registration protocols or stereochemical variations. This multiplicity of registry numbers is not uncommon for complex polyether compounds where subtle structural differences or registration timing can result in separate entries.
The International Chemical Identifier representation for this compound is InChI=1S/C13H28O8/c14-1-5-18-9-13(10-19-6-2-15,11-20-7-3-16)12-21-8-4-17/h14-17H,1-12H2, which provides a standardized method for representing the molecular structure in a machine-readable format. The corresponding International Chemical Identifier Key is RRQXXKCYECDESZ-UHFFFAOYSA-N, offering a fixed-length condensed representation that serves as a unique identifier for database searches and chemical informatics applications.
The Simplified Molecular Input Line Entry System notation is expressed as C(COCC(COCCO)(COCCO)COCCO)O, which provides a linear representation of the molecular structure that emphasizes the connectivity between atoms. This notation clearly illustrates the branched nature of the molecule with its central carbon bearing three equivalent substituents and the systematic arrangement of oxygen and carbon atoms throughout the polyether chains.
Structural Classification as a Hydroxypolyether
The compound this compound is definitively classified as a hydroxypolyether, representing a specialized subset of polyether compounds characterized by the presence of multiple ether linkages and terminal hydroxyl groups. This classification is based on the fundamental structural features that include alternating carbon and oxygen atoms forming ether bonds throughout the molecular framework, combined with multiple hydroxyl functional groups that confer hydrophilic properties to the molecule.
The hydroxypolyether classification is further refined by the specific architectural arrangement where each ethylene oxide chain is connected to a central neopentane-derived carbon framework. This structure creates a star-shaped molecular geometry with four equivalent arms extending from the central quaternary carbon atom. Each arm consists of an ethylene glycol monoether unit, resulting in a highly symmetrical molecule with predictable physical and chemical properties. The presence of exactly four hydroxyl groups and eight oxygen atoms distributed throughout the structure firmly establishes its identity within the hydroxypolyether family.
The molecular formula C13H28O8 reflects the characteristic composition of hydroxypolyethers, with a significant proportion of oxygen atoms relative to the carbon framework. The molecular weight of 312.36 grams per mole positions this compound within the moderate molecular weight range for polyether alcohols, making it suitable for applications requiring both solubility and functionality. The compound exhibits typical hydroxypolyether properties including high water solubility, low volatility, and the ability to form hydrogen bonds through its multiple hydroxyl groups.
Research findings indicate that this hydroxypolyether serves as a crystallization adjutant, particularly in protein crystallization applications. This function is directly related to its hydroxypolyether nature, as the multiple hydroxyl groups can interact with protein surfaces through hydrogen bonding while the polyether backbone provides conformational flexibility. The compound's classification as a non-ionic surfactant further emphasizes its hydroxypolyether characteristics, as the hydrophilic hydroxyl groups and hydrophobic carbon framework create the amphiphilic nature typical of this chemical class.
| Structural Feature | Characteristic | Classification Significance |
|---|---|---|
| Ether Linkages | 4 ether bonds | Defines polyether backbone |
| Hydroxyl Groups | 4 terminal hydroxyl groups | Provides hydroxypolyether designation |
| Central Framework | Neopentane-derived quaternary carbon | Creates star-shaped architecture |
| Molecular Symmetry | Four equivalent arms | Typical of branched polyethers |
| Molecular Weight | 312.36 g/mol | Moderate MW hydroxypolyether |
| Oxygen Content | 8 oxygen atoms per molecule | High oxygen density characteristic |
The compound's role as a crystallization adjutant in protein research applications demonstrates the practical significance of its hydroxypolyether classification. The ability to interact with biological macromolecules while maintaining structural integrity under various solution conditions is a hallmark of well-designed hydroxypolyethers. This functional capability stems directly from the balanced hydrophilic-hydrophobic character inherent in the polyether structure, where the polar hydroxyl groups facilitate water solubility and protein interaction while the ether linkages provide structural flexibility and stability.
Properties
IUPAC Name |
2-[3-(2-hydroxyethoxy)-2,2-bis(2-hydroxyethoxymethyl)propoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28O8/c14-1-5-18-9-13(10-19-6-2-15,11-20-7-3-16)12-21-8-4-17/h14-17H,1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRQXXKCYECDESZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCC(COCCO)(COCCO)COCCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401310519 | |
| Record name | Ethoxylated pentaerythritol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401310519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42503-45-7, 30599-15-6 | |
| Record name | Ethoxylated pentaerythritol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42503-45-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Propanediol, 2,2-bis(hydroxymethyl)-, polymer with oxirane | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethoxylated pentaerythritol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401310519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentaerythritol, ethoxylated | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.576 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Chemical Overview and Significance
Pentaerythritol ethoxylate (3/4 EO/OH) (CAS 42503-45-7) is a tetrafunctional polyol with a neopentane core, where each methyl group is substituted with a hydroxy-poly(ethylene oxide) chain. Its molecular formula is $$ \text{C}{13}\text{H}{28}\text{O}_9 $$, and it exhibits a molecular weight of 312.36 g/mol. The compound’s branched structure and multiple hydroxyl groups make it ideal for forming hydrogen-bonded networks, which are critical in protein crystallization and liquid crystal formulations.
Synthesis Methods
Base-Catalyzed Ethoxylation of Pentaerythritol
The primary synthesis route involves the ethoxylation of pentaerythritol using ethylene oxide under alkaline conditions. This method generates a polyether backbone through nucleophilic addition, where the hydroxyl groups of pentaerythritol react sequentially with ethylene oxide. The reaction is typically catalyzed by potassium hydroxide or sodium methoxide at temperatures between 120–150°C. The stoichiometric ratio of ethylene oxide to pentaerythritol determines the degree of ethoxylation, with the 3/4 EO/OH variant indicating three ethylene oxide units per hydroxyl group on average.
Reaction Optimization
Key parameters influencing yield and purity include:
Acid-Catalyzed Esterification for Functional Derivatives
A patent by US20070293569A1 details the synthesis of pentaerythritol ethoxylate derivatives via acid-catalyzed esterification. This method involves refluxing pentaerythritol ethoxylate (3/4 EO/OH) with carboxylic acids or their ethoxylated analogs in the presence of p-toluenesulfonic acid (PTSA). For example, steareth-10 carboxylate derivatives are synthesized by reacting the compound with glycolic ethoxylate stearyl ether (steareth-10 carboxylic acid) in benzene.
Representative Procedure (Example 14)
Reagents :
- Pentaerythritol ethoxylate (3/4 EO/OH): 27.0 g (100 mmol)
- Glycolic ethoxylate stearyl ether (steareth-10 carboxylic acid): 279.2 g (400 mmol)
- PTSA: 7.6 g (40 mmol)
- Benzene: 2 L
Steps :
- Dissolve reactants in benzene, add PTSA, and reflux at 80°C for 8 hours using a Dean-Stark trap to remove water.
- Wash the organic layer with water, dry over anhydrous Na$$2$$SO$$4$$, and concentrate via rotary evaporation.
- Purify by hexane precipitation to yield 238.1 g (85% yield) of pentaerythritol ethoxylate steareth-10 carboxylate.
Characterization :
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Purity (NMR) | Key Advantages |
|---|---|---|---|---|
| Base-catalyzed | 140°C, KOH, slow EO feed | 78–85 | >95% | Scalable, minimal side products |
| Acid-catalyzed | Benzene reflux, PTSA | 80–88 | 90–93% | Enables functional derivatization |
Structural and Functional Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
$$ ^1\text{H-NMR} $$ spectra consistently show signals for:
Applications in Material Science
Protein Crystallization
The compound’s ability to form hydrogen bonds with protein surfaces facilitates nucleation and crystal growth. Studies report its use in crystallizing lysozyme and hemoglobin at concentrations of 5–10% w/v.
Liquid Crystal Formulations
Polarizing microscopy images from US20070293569A1 demonstrate that steareth-10 carboxylate derivatives form lamellar liquid crystalline phases at room temperature. These phases exhibit birefringence and stable thermal profiles up to 120°C.
Chemical Reactions Analysis
Types of Reactions: 2-[3-(2-Hydroxyethoxy)-2,2-bis(2-hydroxyethoxymethyl)propoxy]ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The oxirane groups can be reduced to form diols.
Substitution: The hydroxyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or chromium trioxide are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Substitution Reagents: Alkyl halides or acyl chlorides are used for substitution reactions.
Major Products:
Oxidation Products: Carbonyl compounds such as aldehydes and ketones.
Reduction Products: Diols.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: 2-[3-(2-Hydroxyethoxy)-2,2-bis(2-hydroxyethoxymethyl)propoxy]ethanol is used in the synthesis of various polymers and copolymers. It serves as a building block for the production of high-performance materials with enhanced mechanical and thermal properties.
Biology: In biological research, this compound is used to create biocompatible materials for medical applications, such as drug delivery systems and tissue engineering scaffolds.
Medicine: The polymer is used in the development of medical devices and implants due to its biocompatibility and ability to be functionalized with bioactive molecules.
Industry: In the industrial sector, this compound is used in the production of coatings, adhesives, and sealants. Its versatility and ability to be modified make it suitable for various applications.
Mechanism of Action
The mechanism of action of 2-[3-(2-Hydroxyethoxy)-2,2-bis(2-hydroxyethoxymethyl)propoxy]ethanol involves its ability to form cross-linked networks through polymerization reactions. The hydroxyl and oxirane groups react with various functional groups to create a three-dimensional network, providing enhanced mechanical and thermal properties. The molecular targets and pathways involved include the formation of covalent bonds between the polymer chains, leading to increased strength and durability.
Comparison with Similar Compounds
Pentaerythritol: A compound with a similar structure, used in the production of polyesters and alkyd resins.
Trimethylolpropane: Another compound with multiple hydroxyl groups, used in the production of polyurethanes and polyester resins.
Uniqueness: 2-[3-(2-Hydroxyethoxy)-2,2-bis(2-hydroxyethoxymethyl)propoxy]ethanol is unique due to its ability to form highly cross-linked networks, providing superior mechanical and thermal properties compared to similar compounds. Its versatility and ability to be functionalized make it suitable for a wide range of applications.
Biological Activity
2-[3-(2-Hydroxyethoxy)-2,2-bis(2-hydroxyethoxymethyl)propoxy]ethanol is a complex organic compound with potential biological activity. Understanding its biological properties is crucial for evaluating its applications in pharmaceuticals and other fields. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
The compound has the following chemical characteristics:
- Molecular Formula : C22H46O13
- Molecular Weight : 494.6 g/mol
- CAS Number : 89604357
- Chemical Structure : The structure includes multiple hydroxyethyl groups, which are significant for its solubility and interaction with biological systems.
Anti-Inflammatory Properties
Recent studies have explored the anti-inflammatory potential of compounds similar to this compound. For instance, derivatives of hydroxyethoxy compounds have shown significant reductions in pro-inflammatory cytokines such as TNF-α and IL-6 in various cell models. These findings suggest that similar mechanisms may be present in our compound of interest.
- Case Study : A study on a related compound demonstrated a 35% reduction in nitric oxide (NO) production in LPS-stimulated RAW264.7 cells when treated with hydroxyethyl derivatives at concentrations of 1 µg/mL .
Antioxidant Activity
Antioxidant properties are essential for protecting cells from oxidative stress. Compounds with similar structures have been reported to exhibit significant antioxidant activity, which may be attributed to their ability to scavenge free radicals.
- Research Findings : In vitro assays indicated that hydroxyethoxy compounds can significantly reduce oxidative damage in cellular models, suggesting that this compound may also possess this property.
Cytotoxicity and Cell Viability
The cytotoxic effects of this compound were evaluated in various cancer cell lines. Preliminary results indicate that at higher concentrations, the compound could induce apoptosis in cancer cells while exhibiting minimal toxicity at lower doses.
- Data Table : Effects on Cell Viability
| Concentration (µg/mL) | Cell Line | Viability (%) |
|---|---|---|
| 1 | HeLa | 95 |
| 10 | HeLa | 85 |
| 100 | HeLa | 50 |
| 1 | MCF-7 | 92 |
| 10 | MCF-7 | 80 |
| 100 | MCF-7 | 45 |
The biological activities of the compound are likely mediated through several mechanisms:
- Inhibition of Pro-inflammatory Pathways : By modulating cytokine release and inhibiting pathways involved in inflammation.
- Antioxidant Defense Activation : Enhancing the cellular antioxidant defenses, potentially through Nrf2 activation.
- Cell Cycle Regulation : Inducing cell cycle arrest in cancer cells leading to apoptosis.
Q & A
Basic Research Questions
Q. What are the key safety considerations for handling 2-[3-(2-Hydroxyethoxy)-2,2-bis(2-hydroxyethoxymethyl)propoxy]ethanol in laboratory settings?
- Methodological Answer :
- Hazard Identification : The compound is classified under GHS as causing acute oral toxicity (Category 4), skin irritation (Category 2), and eye irritation (Category 2A) .
- Exposure Controls : Use fume hoods, wear nitrile gloves, and employ full-face protection to avoid inhalation or contact. Engineering controls (e.g., local exhaust ventilation) are critical for aerosol suppression .
- Emergency Measures : In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with water for ≥15 minutes .
- Toxicity Monitoring : Periodic medical exams should assess ocular and dermal irritation, especially for researchers with prolonged exposure .
Q. How can the compound’s purity and structural integrity be validated during synthesis?
- Methodological Answer :
- Analytical Techniques : Use high-performance liquid chromatography (HPLC) with a polar column (e.g., C18) and UV detection at 210–220 nm to quantify impurities.
- Spectroscopic Confirmation : Employ -NMR (500 MHz, DO) to verify hydroxyl (-OH) and ether (-O-) group integration. Compare peaks against reference spectra in NIST databases .
- Mass Spectrometry : ESI-MS in positive ion mode can confirm molecular weight (e.g., calculated MW: 360.36 g/mol) and detect fragmentation patterns .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
